1h-Pyrimido[4,5-c][1,2]oxazine

Mutagenesis Nucleoside Analogue DNA Polymerase

1H-Pyrimido[4,5-c][1,2]oxazine is a bicyclic heterocyclic compound with molecular formula C6H5N3O and molecular weight 135.12 g/mol. It features a fused pyrimidine-oxazine ring system and serves as the core scaffold for multiple biologically active derivatives, including nucleoside analogues with mutagenic and antiviral properties , and as a starting point for kinase inhibitor development.

Molecular Formula C6H5N3O
Molecular Weight 135.126
CAS No. 125765-61-9
Cat. No. B590630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-Pyrimido[4,5-c][1,2]oxazine
CAS125765-61-9
Synonyms1H-Pyrimido[4,5-c][1,2]oxazine (9CI)
Molecular FormulaC6H5N3O
Molecular Weight135.126
Structural Identifiers
SMILESC1=CONC2=NC=NC=C21
InChIInChI=1S/C6H5N3O/c1-2-10-9-6-5(1)3-7-4-8-6/h1-4H,(H,7,8,9)
InChIKeyNUOMPDYBDQUXJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrimido[4,5-c][1,2]oxazine (CAS 125765-61-9): Core Scaffold and Scientific Profile


1H-Pyrimido[4,5-c][1,2]oxazine is a bicyclic heterocyclic compound with molecular formula C6H5N3O and molecular weight 135.12 g/mol . It features a fused pyrimidine-oxazine ring system and serves as the core scaffold for multiple biologically active derivatives, including nucleoside analogues with mutagenic and antiviral properties [1], and as a starting point for kinase inhibitor development [2].

Why Pyrimido-Oxazine Isomers Are Not Interchangeable: Structural Determinants of Biological Activity


The pyrimido-oxazine family includes multiple isomers differentiated by ring fusion geometry (e.g., [4,5-c][1,2], [4,5-b][1,4], [1,6-c][1,3]). These structural variations produce distinct electronic distributions, hydrogen-bonding patterns, and three-dimensional conformations that dictate target engagement. The [4,5-c][1,2] scaffold is uniquely capable of forming ambivalent base pairs with both adenine and guanine, enabling its use as a degenerate nucleobase analogue [1]. In contrast, the [4,5-b][1,4] isomer has been optimized for DGAT1 inhibition with nanomolar potency, a target not addressed by the [4,5-c][1,2] scaffold [2]. Generic substitution between isomers would lead to loss of the desired biological function.

Quantitative Comparative Evidence for 1H-Pyrimido[4,5-c][1,2]oxazine (CAS 125765-61-9) Differentiation


Mutagenic Specificity: dP Incorporation Directs Guanine:Adenine at a ≥1:20 Ratio in Yeast Transformation Assay

The deoxyribonucleoside of 6H,8H-3,4-dihydropyrimido[4,5-c][1,2]oxazin-7-one (dP) directs incorporation of guanine and adenine at a ratio of 1:20 or more in an in vivo yeast transformation assay, compared to unmodified oligonucleotides which show no such bias [1].

Mutagenesis Nucleoside Analogue DNA Polymerase

Mismatch Repair Susceptibility: dP-Induced Mutagenesis Is Highly Sensitive to MutS-Dependent Repair Compared to N4-Modified Cytidines

The mutagenic action of dP showed high susceptibility to the mismatch repair system, while mutagenesis induced by N4-aminocytidine and N4-hydroxycytidine was only weakly affected [1]. MutS protein specifically bound to dP-dG pairs with affinity comparable to a canonical dA-dC mismatch, whereas dP-dA pairs were bound only weakly.

DNA Repair Mutagenesis Nucleoside Analogues

Reverse Transcription Fidelity: Ribonucleotide rP Exhibits Lower U-to-C Mutation Potential Compared to rCoh and rCmo with Retroviral Reverse Transcriptases

In reverse transcription assays using HIV-1 and avian myeloblastosis virus (AMV) reverse transcriptases, the incorporation ratio of dGTP to dATP opposite each ribonucleotide analogue was measured. The potential for inducing U-to-C transition mutations ranked as rCoh > rCmo > rP, with rP exhibiting the lowest mutagenic potential among the three analogues [1].

Antiviral Reverse Transcriptase Mutagenesis

Anti-HSV-1 Activity: Bicyclic 2'-Deoxynucleoside of P Matches Acyclovir and BVDU Potency in Plaque Reduction Assays

The bicyclic 2'-deoxynucleoside derived from 6H,8H-3,4-dihydropyrimido[4,5-c][1,2]oxazin-7-one inhibited herpes simplex virus type 1 (HSV-1) at concentrations comparable to the established clinical antivirals BVDU ((E)-5-(2-bromovinyl)-2'-deoxyuridine) and acyclovir (ACV) in cell-based assays [1].

Antiviral Herpes Simplex Virus Nucleoside Analogue

Scaffold Target Selectivity: Pyrimido[4,5-c][1,2]oxazine Engages RSK2 (IC50 399 nM) While Pyrimido[4,5-b][1,4]oxazine Targets DGAT1 (IC50 2.1 nM)

The pyrimido[4,5-b][1,4]oxazine scaffold has been extensively optimized for acyl CoA:diacylglycerol acyltransferase 1 (DGAT1) inhibition, with lead compounds achieving IC50 values as low as 2.1 nM [1]. In contrast, the pyrimido[4,5-c][1,2]oxazine scaffold has not been reported as a DGAT1 inhibitor; instead, derivatives from this scaffold inhibit ribosomal S6 kinase 2 (RSK2) with an IC50 of 399 nM [2]. This represents at least a 190-fold difference in potency for their respective primary therapeutic targets.

Kinase Inhibition DGAT1 Scaffold Comparison

High-Value Application Scenarios for 1H-Pyrimido[4,5-c][1,2]oxazine (CAS 125765-61-9)


Degenerate Oligonucleotide Synthesis for PCR Random Mutagenesis and Library Construction

The ability of dP to direct incorporation of both guanine and adenine with a defined 1:20 ratio [1] makes the pyrimido[4,5-c][1,2]oxazine scaffold ideal for synthesizing degenerate oligonucleotide primers. These primers are used in error-prone PCR and gene shuffling experiments to generate diverse protein libraries for directed evolution campaigns. Unlike chemical mutagenesis, dP-containing oligonucleotides provide predictable and tunable mutation rates at specific positions.

Antiviral Lead Discovery Targeting Herpesviruses

The 2'-deoxynucleoside of P demonstrates anti-HSV-1 activity comparable to acyclovir [2], validating the [4,5-c][1,2]oxazine scaffold for antiviral nucleoside analogue development. Medicinal chemistry teams can use 1H-pyrimido[4,5-c][1,2]oxazine as a core scaffold to synthesize novel nucleoside analogues with potential activity against HSV-1, VZV, and other herpesviruses, exploiting the scaffold's unique base-pairing ambivalence.

RSK2 Kinase Inhibitor Screening Libraries for Oncology Research

Derivatives of the pyrimido[4,5-c][1,2]oxazine scaffold have demonstrated RSK2 inhibitory activity with IC50 values in the sub-micromolar range (399 nM) [3]. RSK2 is a downstream effector of the Ras/Raf/MEK/ERK pathway implicated in multiple cancer types. Compound library vendors can include 1H-pyrimido[4,5-c][1,2]oxazine-based analogues in kinase-focused screening collections to enable hit discovery for RSK2-targeted oncology programs.

Chemical Biology Tool Compounds for DNA Mismatch Repair Research

The differential susceptibility of dP-induced lesions to MutS-dependent mismatch repair [4] enables the use of dP-containing oligonucleotides as selective probes for studying DNA repair pathway activity. Researchers can employ these probes in MutS binding assays, repair-deficient cell line characterization, and mechanistic studies of mutation avoidance, providing a well-characterized chemical tool for the DNA repair community.

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